An In-depth Technical Guide on the Core Mechanism of Action of SNAP 94847 in the Central Nervous System
An In-depth Technical Guide on the Core Mechanism of Action of SNAP 94847 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Emerging preclinical evidence has highlighted its potential therapeutic utility in central nervous system (CNS) disorders, particularly anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of SNAP 94847 within the CNS, focusing on its molecular interactions, downstream signaling effects, and the behavioral outcomes observed in various preclinical models. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.
Core Mechanism of Action: MCHR1 Antagonism
The primary mechanism of action of SNAP 94847 is the competitive antagonism of the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1 and is implicated in the regulation of energy homeostasis, mood, and arousal. By blocking the binding of MCH to MCHR1, SNAP 94847 effectively inhibits the downstream signaling cascades initiated by MCH.
Quantitative Data Summary
The binding affinity, selectivity, and functional antagonism of SNAP 94847 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 2.2 nM | Human | Radioligand Binding Assay | [3] |
| Dissociation Constant (Kd) | 530 pM | Human | Radioligand Binding Assay | [3] |
| Functional Antagonism (IC50) | 230 nM | Rat | FLIPR Calcium Mobility Assay |
| Receptor | Selectivity Fold vs. MCHR1 | Reference |
| α1A Adrenergic Receptor | >80-fold | [3] |
| Dopamine D2 Receptor | >500-fold | [3] |
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 59% | Rat | Oral | [3] |
| Half-life (t1/2) | 5.2 hours | Rat | Oral | [3] |
| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Rat | Oral | [4] |
Signaling Pathways
MCHR1 couples to multiple G proteins, primarily Gi/o and Gq, to initiate diverse intracellular signaling cascades.[1][2][5][6] SNAP 94847, by blocking MCH binding, prevents the activation of these pathways.
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Gi/o-Coupled Pathway: Activation of this pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7]
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Gq-Coupled Pathway: MCHR1 activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]
The antagonism of these pathways by SNAP 94847 is believed to underlie its effects on neuronal function and behavior.
MCHR1 Signaling Pathway and Inhibition by SNAP 94847.
Experimental Protocols
The anxiolytic and antidepressant-like effects of SNAP 94847 have been demonstrated in several key preclinical behavioral assays. The methodologies for these experiments are detailed below.
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety-related behavior in rodents.[8][9]
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Animals: Male 129S6/SvEvTac mice are used due to their sensitivity to chronic antidepressant treatment in this paradigm.[10]
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Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.[10]
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Drug Administration: SNAP 94847 is administered orally (p.o.) either acutely (1 hour before testing) or chronically (daily for 28 days).[10]
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Food Deprivation: 24 hours prior to the test, mice are food-deprived with free access to water.[11]
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Apparatus: A novel, brightly lit open-field arena (e.g., 460 × 300 × 160 mm).[11]
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Procedure:
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A single food pellet is placed in the center of the arena.
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The mouse is placed in a corner of the arena.
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The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
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Endpoint: A decrease in the latency to eat is indicative of an anxiolytic/antidepressant-like effect.
Experimental Workflow for the Novelty-Suppressed Feeding Test.
Quinpirole-Induced Locomotor Activity
This assay is used to assess the sensitization of dopamine D2/D3 receptors, a common feature of clinically effective antidepressants.[12]
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Animals: Male Sprague-Dawley rats or BALB/c mice.[12]
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Drug Administration: SNAP 94847 is administered orally, typically chronically (e.g., for 2 weeks in rats, 21 days in mice).[12]
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Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.
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Procedure:
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Animals are habituated to the activity chambers for a set period (e.g., 60 minutes).
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Quinpirole, a dopamine D2/D3 receptor agonist, is administered subcutaneously (s.c.).
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Locomotor activity is recorded for an extended period (e.g., 180 minutes) post-quinpirole injection.
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Endpoint: An enhanced locomotor response to quinpirole in SNAP 94847-treated animals compared to vehicle-treated controls indicates sensitization of the dopamine D2/D3 system.
Interaction with Neurotransmitter Systems
Dopaminergic System
A key aspect of the CNS mechanism of SNAP 94847 is its interaction with the dopaminergic system. Chronic, but not acute, administration of SNAP 94847 has been shown to enhance the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[12] This suggests that prolonged blockade of MCHR1 leads to a sensitization of postsynaptic dopamine D2/D3 receptors, particularly in the nucleus accumbens. This neuroadaptation is a hallmark of many established antidepressant drugs and is thought to contribute to their therapeutic effects on mood and motivation.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The MCH system is known to modulate the HPA axis, a critical component of the stress response. Intracerebroventricular (i.c.v.) administration of MCH elevates plasma levels of adrenocorticotropic hormone (ACTH). SNAP 94847 has been shown to block this MCH-evoked release of ACTH, indicating that MCHR1 antagonism can attenuate HPA axis activation.[13] This modulation of the stress response likely contributes to the anxiolytic properties of SNAP 94847.
Logical Relationship of SNAP 94847's CNS Mechanism of Action.
Conclusion
SNAP 94847 is a selective MCHR1 antagonist with a multifaceted mechanism of action in the CNS. Its primary action of blocking MCH signaling leads to downstream effects on key neurochemical systems involved in mood and stress regulation. The modulation of the HPA axis and the sensitization of the dopaminergic system are likely key contributors to its observed anxiolytic and antidepressant-like properties in preclinical models. A notable feature of SNAP 94847 is that its antidepressant-like efficacy in certain models is independent of hippocampal neurogenesis, distinguishing it from selective serotonin reuptake inhibitors.[10] Further research into the intricate downstream signaling and neurocircuitry affected by MCHR1 antagonism will continue to elucidate the full therapeutic potential of compounds like SNAP 94847 for CNS disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. samuelslab.com [samuelslab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
